Methyl 2-(difluoromethoxy)-4-nitrobenzoate

CAS No.:

Cat. No.: VC13651271

Molecular Formula: C9H7F2NO5

Molecular Weight: 247.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F2NO5 |

|---|---|

| Molecular Weight | 247.15 g/mol |

| IUPAC Name | methyl 2-(difluoromethoxy)-4-nitrobenzoate |

| Standard InChI | InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3 |

| Standard InChI Key | GSOZWPGELSLWEH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F |

Introduction

Chemical Identity and Structural Analysis

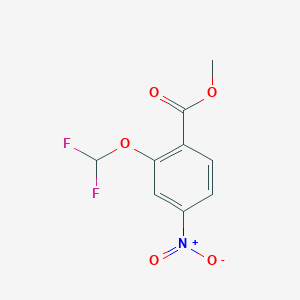

Methyl 2-(difluoromethoxy)-4-nitrobenzoate (CAS: 1219014-86-4) is an aromatic ester characterized by a benzene ring substituted with three functional groups: a nitro group (-NO₂) at the para position, a difluoromethoxy group (-OCF₂H) at the ortho position, and a methyl ester (-COOCH₃) at the carboxyl position . Its molecular formula is C₉H₇F₂NO₅, with a molecular weight of 247.15 g/mol . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (difluoromethoxy) groups, creating a polarized aromatic system that influences its reactivity in synthetic pathways.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1219014-86-4 |

| Molecular Formula | C₉H₇F₂NO₅ |

| Molecular Weight | 247.15 g/mol |

| IUPAC Name | Methyl 2-(difluoromethoxy)-4-nitrobenzoate |

Physical and Chemical Properties

Table 2: Reported Physical Properties

| Property | Description |

|---|---|

| Appearance | Colorless to pale yellow solid |

| Storage Conditions | -20°C (to prevent degradation) |

| Stability | Stable under inert conditions |

Synthesis and Manufacturing

The synthesis of methyl 2-(difluoromethoxy)-4-nitrobenzoate involves a multi-step sequence starting from 2-bromo-4-nitrobenzoic acid :

-

Esterification: 2-Bromo-4-nitrobenzoic acid is treated with methanol under acidic or basic conditions to form the methyl ester, yielding 2-bromo-4-nitrobenzoate.

-

Nucleophilic Substitution: The bromine atom at the ortho position is replaced by a difluoromethoxy group via reaction with difluoromethanol (CF₂HOH) in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This step introduces the -OCF₂H moiety, completing the target structure .

The reaction mechanism likely proceeds through an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing nitro group, which activates the aromatic ring toward substitution.

Table 3: Synthetic Pathway Overview

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Esterification | Methanol, H₂SO₄ or K₂CO₃ |

| 2 | Difluoromethoxy Substitution | CF₂HOH, Base (e.g., K₂CO₃) |

Applications in Organic Synthesis

Methyl 2-(difluoromethoxy)-4-nitrobenzoate serves primarily as a key intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals . The nitro group can be reduced to an amine, enabling further functionalization, while the difluoromethoxy group is retained to modulate bioavailability or metabolic stability in drug candidates. Examples of potential derivatives include:

-

Anticancer agents: Nitroaromatics are often explored for their cytotoxic properties.

-

Herbicides: Difluoromethoxy groups are common in agrochemicals due to their resistance to enzymatic degradation.

| Hazard | Precautionary Measures |

|---|---|

| Eye/Skin Irritation | Use gloves and goggles |

| Inhalation Risk | Work in a fume hood |

| Storage | Store at -20°C, away from oxidizers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume